3-(2-Phenoxyethylsulfanyl)-5,6-diphenyl-1,2,4-triazine
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Description
The compound “3-(2-Phenoxyethylsulfanyl)-5,6-diphenyl-1,2,4-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also contains a phenoxyethylsulfanyl group, which is a sulfur-containing group attached to a phenoxy group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the triazine ring and the phenoxyethylsulfanyl group. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For example, the phenoxy group in the compound could potentially undergo reactions typical of ethers .Physical and Chemical Properties Analysis
Without specific data on “this compound”, it’s hard to provide an accurate analysis of its physical and chemical properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-5,6-diphenyl-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-26-23(24-21)28-17-16-27-20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNPWFBRIBXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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